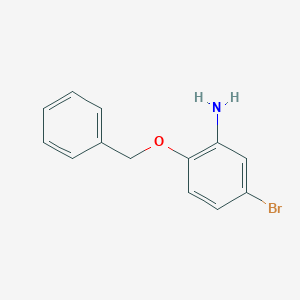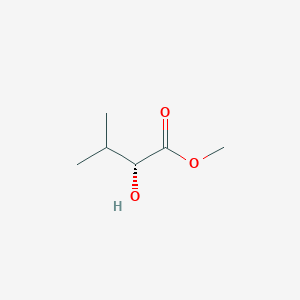
(R)-Methyl 2-hydroxy-3-methylbutanoate
概要
説明
“®-Methyl 2-hydroxy-3-methylbutanoate” is a chemical compound with the empirical formula C6H12O3 . It is a liquid substance and its molecular weight is 132.16 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-hydroxy-3-methylbutanoate” is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“®-Methyl 2-hydroxy-3-methylbutanoate” is a liquid at room temperature . It has a molecular weight of 132.16 . The compound’s InChI code is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 .科学的研究の応用
Enantiomeric Characteristics in Wine
- Chemical and Sensory Characteristics in Wines : A study by Gammacurta et al. (2018) identified the enantiomers of ethyl 2-hydroxy-3-methylbutanoate in wines, revealing the predominant presence of the R enantiomer in both red and white wines. This compound is considered a potential marker of lactic acid bacteria esterase activity. However, the concentrations found in wines were significantly below the detection threshold, indicating no direct effect on the fruity aroma modulation of wine (Gammacurta et al., 2018).
Biopolymer Degradation
- Biopolymer Degradation to Hydroxybutanoic Acid and Its Methyl Ester : Seebach et al. (2003) conducted research on the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This process is relevant for understanding the chemical transformations and potential applications in material science and environmental degradation studies (Seebach et al., 2003).
Biotransformation Research
- Biotransformation by Fungus Mucor plumbeus : A study by Fraga et al. (2017) reported the biotransformation of a sesquiterpene by Mucor plumbeus, which produced several derivatives, including 8β-hydroxy-african-4(5)-en-3-one 2ξ,3ξ-dihydroxy-2-methylbutanoate. This indicates a similarity in the enzyme system between the fungus and plant organisms, showing the potential for biotechnological applications (Fraga et al., 2017).
Sensory Analysis in Alcoholic Beverages
- Quantitative Determination in Alcoholic Beverages : Gracia-Moreno et al. (2015) developed a method for determining various hydroxy acids in wines and other alcoholic beverages, including 2-hydroxy-3-methylbutanoic acid. This study contributes to understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
Thermolysis Research
- Theoretical Study of Thermolysis Reaction : Research by Sánchez et al. (2004) focused on the thermolysis in the gas phase of methyl β-hydroxycarboxylates, including methyl 3-hydroxy-3-methylbutanoate. The study provides insights into the reaction mechanisms and kinetics, important for understanding the thermal behavior of these compounds (Sánchez et al., 2004).
Pheromone Research
- Identification and Synthesis of Sex Pheromone : A study by Ho et al. (2009) identified components of the Madeira mealybug's sex pheromone, including trans-(1R,3R)-chrysanthemyl (R)-2-methylbutanoate. This research has implications for pest management and ecological studies (Ho et al., 2009).
Biogenetic Pathway Studies
- Elucidation of Novel Biogenetic Pathways : Zhang et al. (2018) explored the biogenetic pathways leading to (R)-methyl 2-methylbutanoate in a fermented beverage with shiitake, showing unique insights into enantiomeric distributions of certain acids and esters in natural systems (Zhang et al., 2018).
Safety And Hazards
“®-Methyl 2-hydroxy-3-methylbutanoate” is classified as an eye irritant (Hazard Classifications: Eye Irrit. 2) . The safety information provided by Sigma-Aldrich includes the following precautionary statements: P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
methyl (2R)-2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBMDFJWFIEDF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447103 | |
| Record name | (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-hydroxy-3-methylbutanoate | |
CAS RN |
90244-32-9 | |
| Record name | (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Methyl 2-hydroxy-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
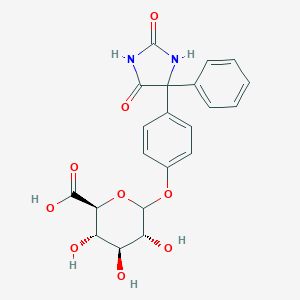
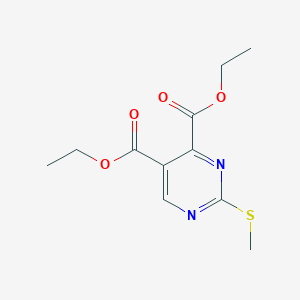
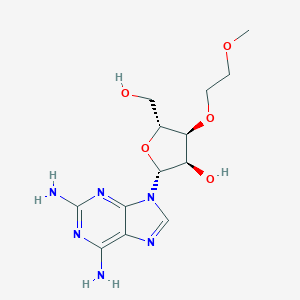

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
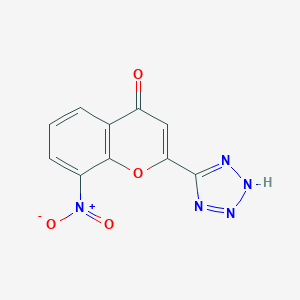
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
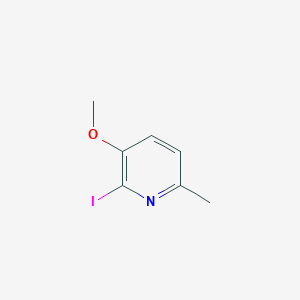
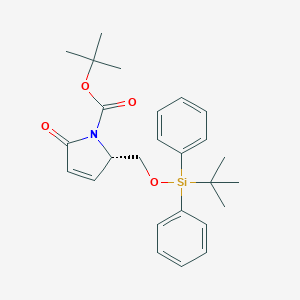
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
